Mcl-1 vs Bcl-2 Selectivity Ratio: Comparative Analysis with Clinical-Grade Inhibitors
Mcl1-IN-12 exhibits a defined selectivity window between Mcl-1 and Bcl-2, with Ki values of 0.29 μM and 3.1 μM respectively, yielding approximately 10.7-fold selectivity for Mcl-1 over Bcl-2 . In contrast, the clinical candidate S63845 demonstrates substantially higher absolute selectivity, with Ki < 1.2 nM for Mcl-1 and Ki > 10,000 nM for both Bcl-2 and Bcl-xL, corresponding to >8,300-fold selectivity . Similarly, A-1210477 shows Ki = 0.45 nM for Mcl-1 and Ki = 132 nM for Bcl-2, representing approximately 293-fold selectivity [1]. This comparison reveals that while Mcl1-IN-12 provides a measurable selectivity window suitable for biochemical differentiation studies, its selectivity magnitude is approximately 28-fold lower than A-1210477 and approximately 780-fold lower than S63845 relative to Bcl-2 cross-reactivity. For researchers requiring a compound with defined but moderate selectivity—useful for studying the effects of partial Bcl-2 engagement or as a reference point in selectivity optimization campaigns—Mcl1-IN-12 offers a distinct pharmacological profile.
| Evidence Dimension | Selectivity ratio (Ki Bcl-2 / Ki Mcl-1) |
|---|---|
| Target Compound Data | 10.7-fold (Ki Mcl-1 = 0.29 μM; Ki Bcl-2 = 3.1 μM) |
| Comparator Or Baseline | S63845: >8,300-fold (Ki Mcl-1 < 1.2 nM; Ki Bcl-2 > 10,000 nM); A-1210477: 293-fold (Ki Mcl-1 = 0.45 nM; Ki Bcl-2 = 132 nM) |
| Quantified Difference | Mcl1-IN-12 selectivity is approximately 28-fold lower than A-1210477 and approximately 780-fold lower than S63845 |
| Conditions | Fluorescence polarization (FP) competitive binding assay; recombinant human Mcl-1 and Bcl-2 proteins |
Why This Matters
The distinct selectivity profile defines specific experimental contexts where Mcl1-IN-12 is the appropriate tool compound versus high-selectivity clinical inhibitors.
- [1] Leverson JD, et al. Cell Death Dis. 2015;6:e1590. Selectivity data from MedChemExpress A-1210477 datasheet. View Source
